N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide
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Overview
Description
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-ethoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
Hydrazine-coupled pyrazole derivatives: Studied for their antileishmanial and antimalarial activities.
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone: Used as an intermediate in the synthesis of zolazepam.
Uniqueness
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide stands out due to its unique combination of the pyrazole and benzamide moieties, which confer distinct chemical and biological properties
Biological Activity
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2-ethoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N3O. The compound features a pyrazole ring substituted with a dimethyl group and an ethoxybenzamide moiety, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrazole with appropriate benzoyl chlorides or amides under controlled conditions. This method allows for the efficient formation of the target compound while ensuring high purity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, derivatives of pyrazole have shown significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HEP-G2) and lung carcinoma (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. In vitro assays indicate that it may inhibit specific kinases involved in cell signaling pathways critical for tumor growth. This inhibition can lead to decreased tumor cell viability and increased apoptosis rates.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole and benzamide portions can significantly influence potency and selectivity against cancer cell lines. For example:
Modification | Effect on Activity |
---|---|
Substitution on the pyrazole ring | Enhances cytotoxicity against specific cancers |
Variation in the ethoxy group | Alters solubility and bioavailability |
Changes in the amide linkage | Affects binding affinity to target enzymes |
Case Studies
- Case Study on Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against HEP-G2 cells, indicating potent antitumor activity .
- Kinase Inhibition Study : Research on benzamide derivatives indicated that modifications in the side chains could enhance selectivity for RET kinase inhibitors, suggesting a pathway for developing more targeted therapies based on this compound .
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-14-8-6-5-7-13(14)15(19)16-9-12-10-18(3)17-11(12)2/h5-8,10H,4,9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRGIQCYMJZACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CN(N=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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